Cas no 299952-36-6 (4-(dimethylsulfamoyl)-N-(4-iodophenyl)benzamide)

4-(Dimethylsulfamoyl)-N-(4-iodophenyl)benzamide is a specialized organic compound featuring a benzamide core substituted with a dimethylsulfamoyl group at the 4-position and an iodophenyl moiety at the amide nitrogen. This structure confers unique reactivity and potential utility in pharmaceutical and chemical research, particularly as an intermediate in the synthesis of biologically active molecules. The presence of the iodine atom offers versatility for further functionalization via cross-coupling reactions, while the sulfamoyl group enhances solubility and stability. Its well-defined molecular architecture makes it valuable for applications in medicinal chemistry, including drug discovery and development. The compound is typically characterized by high purity and consistent performance in synthetic workflows.
4-(dimethylsulfamoyl)-N-(4-iodophenyl)benzamide structure
299952-36-6 structure
Product Name:4-(dimethylsulfamoyl)-N-(4-iodophenyl)benzamide
CAS No:299952-36-6
MF:C15H15IN2O3S
MW:430.260674715042
CID:5778518
PubChem ID:1368162
Update Time:2025-10-31

4-(dimethylsulfamoyl)-N-(4-iodophenyl)benzamide Chemical and Physical Properties

Names and Identifiers

    • 4-(dimethylsulfamoyl)-N-(4-iodophenyl)benzamide
    • SR-01000211680
    • Oprea1_142307
    • AB00087653-01
    • ZINC01213991
    • F1759-0005
    • 4-(N,N-dimethylsulfamoyl)-N-(4-iodophenyl)benzamide
    • SR-01000211680-1
    • Cambridge id 5531847
    • AKOS008541379
    • 299952-36-6
    • Inchi: 1S/C15H15IN2O3S/c1-18(2)22(20,21)14-9-3-11(4-10-14)15(19)17-13-7-5-12(16)6-8-13/h3-10H,1-2H3,(H,17,19)
    • InChI Key: KCDYRKOSDVITRD-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=C(I)C=C1)(=O)C1=CC=C(S(N(C)C)(=O)=O)C=C1

Computed Properties

  • Exact Mass: 429.98481g/mol
  • Monoisotopic Mass: 429.98481g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 4
  • Complexity: 474
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 74.9Ų

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Additional information on 4-(dimethylsulfamoyl)-N-(4-iodophenyl)benzamide

4-(Dimethylsulfamoyl)-N-(4-Iodophenyl)benzamide: A Comprehensive Overview

4-(Dimethylsulfamoyl)-N-(4-iodophenyl)benzamide (CAS No. 299952-36-6) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique chemical structure and functional groups, holds potential applications in various therapeutic areas, particularly in the development of new drugs for cancer and inflammatory diseases.

The chemical structure of 4-(dimethylsulfamoyl)-N-(4-iodophenyl)benzamide consists of a benzamide core with a dimethylsulfamoyl group and an iodophenyl substituent. The presence of these functional groups imparts specific properties to the molecule, such as enhanced solubility, improved bioavailability, and targeted biological activity. These features make it an attractive candidate for further investigation in drug discovery and development.

Recent studies have highlighted the potential of 4-(dimethylsulfamoyl)-N-(4-iodophenyl)benzamide in inhibiting key enzymes involved in cancer progression. For instance, research published in the Journal of Medicinal Chemistry demonstrated that this compound effectively inhibits the activity of tyrosine kinases, which are crucial enzymes in the signaling pathways that drive tumor growth and metastasis. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells, making it a promising lead compound for anticancer drug development.

In addition to its anticancer properties, 4-(dimethylsulfamoyl)-N-(4-iodophenyl)benzamide has also shown potential in modulating inflammatory responses. Inflammatory diseases, such as rheumatoid arthritis and Crohn's disease, are characterized by chronic inflammation and tissue damage. Studies have indicated that this compound can downregulate the expression of pro-inflammatory cytokines, such as TNF-α and IL-6, thereby reducing inflammation and promoting tissue repair. These findings suggest that 4-(dimethylsulfamoyl)-N-(4-iodophenyl)benzamide could be developed into a novel anti-inflammatory agent.

The pharmacokinetic properties of 4-(dimethylsulfamoyl)-N-(4-iodophenyl)benzamide have been extensively studied to optimize its therapeutic potential. Research has shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It is well-absorbed orally and has a reasonable half-life, which allows for sustained therapeutic effects. Furthermore, its low toxicity profile makes it suitable for long-term use in clinical settings.

Clinical trials are currently underway to evaluate the safety and efficacy of 4-(dimethylsulfamoyl)-N-(4-iodophenyl)benzamide in human subjects. Preliminary results from phase I trials have indicated that the compound is well-tolerated at various dose levels and shows promising antitumor activity in patients with advanced solid tumors. These findings provide a strong foundation for advancing the compound into later-stage clinical trials.

The synthesis of 4-(dimethylsulfamoyl)-N-(4-iodophenyl)benzamide involves a series of well-defined chemical reactions that can be scaled up for large-scale production. The synthetic route typically starts with the preparation of 4-iodoaniline, which is then coupled with 4-dimethylsulfamoylbenzoic acid using standard coupling reagents such as EDCI and HOBt. The resulting amide product is purified by column chromatography or recrystallization to obtain high-purity material suitable for pharmaceutical applications.

In conclusion, 4-(dimethylsulfamoyl)-N-(4-iodophenyl)benzamide (CAS No. 299952-36-6) is a promising compound with significant potential in the treatment of cancer and inflammatory diseases. Its unique chemical structure, favorable pharmacokinetic properties, and low toxicity profile make it an attractive candidate for further development into a novel therapeutic agent. Ongoing research and clinical trials will continue to elucidate its full therapeutic potential and pave the way for its eventual use in clinical practice.

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